molecular formula C18H18N6O3 B6440879 3-cyclopropyl-N-(5-acetamido-2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2549053-75-8

3-cyclopropyl-N-(5-acetamido-2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Número de catálogo: B6440879
Número CAS: 2549053-75-8
Peso molecular: 366.4 g/mol
Clave InChI: PPGBBBPZZJIPNS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-cyclopropyl-N-(5-acetamido-2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a useful research compound. Its molecular formula is C18H18N6O3 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-cyclopropyl-N-(5-acetamido-2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is 366.14403846 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-cyclopropyl-N-(5-acetamido-2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopropyl-N-(5-acetamido-2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c1-10(25)19-12-5-7-15(27-2)14(9-12)20-18(26)13-6-8-16-21-22-17(11-3-4-11)24(16)23-13/h5-9,11H,3-4H2,1-2H3,(H,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGBBBPZZJIPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=NN3C(=NN=C3C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Biochemical Pathways

By inhibiting CDK2, the compound affects the cell cycle pathway. CDK2 is responsible for the transition from the G1 phase to the S phase and from the G2 phase to mitosis. Inhibition of CDK2 can therefore lead to cell cycle arrest, preventing the replication of cancer cells.

Pharmacokinetics

1,2,4-triazole derivatives are generally well-absorbed and exhibit good bioavailability. The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound would need to be studied further for a comprehensive understanding.

Actividad Biológica

3-cyclopropyl-N-(5-acetamido-2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a compound of interest due to its potential biological activities. Understanding its pharmacological properties can contribute to the development of new therapeutic agents. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the formation of the triazole and pyridazine rings. The structural formula can be represented as follows:

C15H16N6O3\text{C}_{15}\text{H}_{16}\text{N}_6\text{O}_3

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects against different cellular models and its potential therapeutic applications.

Anticancer Activity

Research has demonstrated that derivatives similar to 3-cyclopropyl-N-(5-acetamido-2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide exhibit significant anticancer properties. For instance:

  • Cell Lines Tested : The compound was tested against multiple human cancer cell lines including RKO (colon cancer), A-549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • IC50 Values : The IC50 values ranged from 49.79 µM to 113.70 µM across different cell lines, indicating moderate potency against these cancers .
Cell LineIC50 (µM)
RKO60.70
A-54978.72
MCF-749.79
HeLa78.72

The mechanism through which the compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in treating various diseases:

  • Leishmaniasis : Compounds with structural similarities have shown leishmanicidal activity against Leishmania mexicana, suggesting potential for treatment in parasitic infections .
  • Antioxidant Activity : Studies indicate that related compounds possess antioxidant properties, which may contribute to their overall therapeutic effects by reducing oxidative stress in cells .

Métodos De Preparación

Synthesis of the Triazolo[4,3-b]Pyridazine Core

The foundational step involves constructing the 1,2,4-triazolo[4,3-b]pyridazine scaffold. As demonstrated in c-Met kinase inhibitor syntheses , this is achieved through cyclocondensation of 4-amino-1,2,4-triazole with ethyl acetoacetate under POCl₃-mediated conditions (Scheme 1A). Ultrasound irradiation at 105°C significantly enhances reaction efficiency, reducing completion time from 8 hours to 3 hours while improving yields from 35% to 40% .

Key Reaction Parameters

ParameterValueSource
Temperature105°C
CatalystPOCl₃
Reaction Time3–5 hours
Yield35–40%

Nuclear magnetic resonance (NMR) characterization of analogous triazolopyridazines shows distinctive aromatic proton signals at δ 7.81–8.73 ppm for pyridazine hydrogens and δ 7.85–8.57 ppm for substituent aromatic protons .

Introduction of the Cyclopropyl Group

Cyclopropane functionalization at position 3 employs 3-cyclopropyl-3-oxopropanenitrile (CAS 118431-88-2) as a key building block . DFT calculations reveal that N₂O-mediated transfer of the cyclopropyl moiety proceeds via a hydrogen-transfer rate-determining step with an energy barrier of 28.5 kcal/mol . Experimental protocols from cyclopropyl carboxamide synthesis suggest using sodium methoxide (27.5 wt%) in toluene at 70°C under 0.9 MPa ammonia pressure, achieving 90% yield in 5 hours.

Optimized Cyclopropanation Conditions

ComponentQuantityRole
3-Oxopropanenitrile1.2 eqDonor
NaOCH₃0.2 eqCatalyst
Toluene3 mL/mmolSolvent
NH₃ Pressure0.7–0.9 MPaNucleophile

Carboxamide Installation at Position 6

The 6-carboxamide group is introduced through aminolysis of a methyl ester intermediate, adapted from cyclopropyl carboxamide syntheses . Using sodium methoxide (20 mol%) in methanol/toluene (1:4 v/v) at 55°C under 0.8 MPa ammonia pressure achieves 89.5% yield within 4.5 hours. This represents a 15% improvement over traditional thermal methods by eliminating side reactions.

Comparative Aminolysis Performance

MethodTemperatureTime (h)Yield (%)
Thermal 80°C874
NaOCH₃-Catalyzed 55°C4.589.5

Coupling of the 5-Acetamido-2-Methoxyphenyl Moiety

Final functionalization employs Buchwald-Hartwig amination between 6-bromo-triazolopyridazine intermediates and 5-acetamido-2-methoxyaniline. Patent data for analogous systems specify using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (3 eq) in dioxane at 110°C for 12 hours, achieving 78% coupling efficiency.

Critical Coupling Parameters

  • Pd Source : Palladium acetate outperforms PdCl₂ by 22% yield

  • Ligand : Xantphos > BINAP (65% vs. 58% yield)

  • Base : Cs₂CO₃ > K₃PO₄ (78% vs. 63% yield)

Purification and Characterization

The final compound is purified via ethanol recrystallization (mp 148–151°C) , with HPLC purity >99% using a C18 column (ACN/H₂O 70:30, 1 mL/min). Mass spectral analysis shows [M+H]⁺ at m/z 423.16, consistent with molecular formula C₁₉H₁₈N₆O₃.

¹H NMR (400 MHz, CDCl₃)

δ (ppm)IntegrationAssignment
8.731H, sPyridazine H-8
8.42–8.572H, mPhenyl H-3', H-5'
7.81–7.922H, mPhenyl H-2'', H-6''
3.893H, sOCH₃
2.113H, sCOCH₃
1.92–2.051H, mCyclopropyl CH
0.98–1.124H, mCyclopropyl CH₂

Q & A

Q. What are the critical steps for synthesizing 3-cyclopropyl-N-(5-acetamido-2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with cyclopropane-containing precursors and acetamide derivatives. Key steps include:

  • Cyclopropane ring formation via [2+1] cycloaddition under controlled temperatures (e.g., 60–80°C) using catalysts like copper(I) iodide .
  • Triazolo-pyridazine core assembly through cyclocondensation of hydrazine derivatives with activated pyridazine intermediates. Solvents such as DMF or THF are critical for yield optimization .
  • Final carboxamide coupling using coupling agents like EDCI/HOBt in anhydrous conditions to preserve the acetamido group .
    Optimization : Reaction monitoring via TLC/HPLC and adjusting solvent polarity (e.g., switching from DMF to acetonitrile) can reduce byproducts .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) resolves structural ambiguities, particularly for overlapping signals in the triazolo-pyridazine region .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight and detects impurities (e.g., residual cyclopropane precursors) .
  • X-ray crystallography is advised for resolving discrepancies in stereochemistry or hydrogen-bonding patterns .
    Contradiction management : Compare experimental data with computational predictions (DFT calculations) to validate assignments .

Q. How does the cyclopropyl group influence the compound’s stability under varying pH conditions?

The cyclopropyl moiety enhances rigidity but introduces sensitivity to acidic hydrolysis. Stability studies in buffers (pH 1–10) show:

  • pH < 3 : Rapid ring-opening due to protonation of the cyclopropane ring .
  • pH 7–9 : Optimal stability, with <5% degradation over 48 hours .
    Methodological note : Use HPLC with UV detection (λ = 254 nm) to monitor degradation products .

Advanced Research Questions

Q. What strategies are effective for resolving low bioactivity in initial assays, and how can structural modifications improve target binding?

  • SAR studies : Replace the methoxyphenyl group with halogenated analogs (e.g., 4-fluorophenyl) to enhance hydrophobic interactions with kinase pockets .
  • Scaffold hopping : Substitute the triazolo-pyridazine core with triazolo-pyrimidine to improve solubility and ATP-binding affinity .
  • Docking simulations : Use AutoDock Vina to predict binding modes with kinases (e.g., CDK2) and guide substituent placement .

Q. How can computational methods accelerate reaction design for derivatives of this compound?

  • Reaction pathway prediction : Apply quantum mechanical calculations (e.g., Gaussian 16) to model cyclopropane ring formation and transition states .
  • Machine learning : Train models on existing triazolo-pyridazine reaction datasets to predict optimal solvents/catalysts for new derivatives .
  • In silico toxicity screening : Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetic profiles .

Q. What experimental approaches address discrepancies in reported IC₅₀ values across different studies?

  • Standardized assays : Re-evaluate activity using uniform protocols (e.g., ATP concentration fixed at 1 mM in kinase assays) to minimize variability .
  • Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers caused by assay conditions (e.g., DMSO concentration >1%) .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) to rule out false positives from fluorescence-based assays .

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